(5E)-5-{[5-(4-bromo-3-chlorophenyl)furan-2-yl]methylidene}-1-(prop-2-en-1-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
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Overview
Description
The compound (5E)-5-{[5-(4-bromo-3-chlorophenyl)furan-2-yl]methylidene}-1-(prop-2-en-1-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a complex organic molecule characterized by its unique structure, which includes a furan ring, a pyrimidine ring, and various substituents such as bromine, chlorine, and sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-{[5-(4-bromo-3-chlorophenyl)furan-2-yl]methylidene}-1-(prop-2-en-1-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione typically involves multiple steps, starting with the preparation of the furan and pyrimidine intermediates. The key steps include:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the bromine and chlorine substituents: Halogenation reactions using reagents such as bromine and chlorine gas or their derivatives.
Formation of the pyrimidine ring: This involves the condensation of urea or thiourea with appropriate aldehydes or ketones.
Coupling of the furan and pyrimidine rings: This step often involves a Knoevenagel condensation reaction, where the furan aldehyde reacts with the pyrimidine derivative in the presence of a base.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, automated synthesis platforms, and environmentally friendly solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-{[5-(4-bromo-3-chlorophenyl)furan-2-yl]methylidene}-1-(prop-2-en-1-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substituents can be replaced by other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
(5E)-5-{[5-(4-bromo-3-chlorophenyl)furan-2-yl]methylidene}-1-(prop-2-en-1-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione: has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.
Materials Science: Its properties may be useful in the development of advanced materials, such as organic semiconductors or photovoltaic materials.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions.
Industrial Applications: It may serve as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which (5E)-5-{[5-(4-bromo-3-chlorophenyl)furan-2-yl]methylidene}-1-(prop-2-en-1-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into specific binding sites, influencing biological pathways and processes.
Comparison with Similar Compounds
(5E)-5-{[5-(4-bromo-3-chlorophenyl)furan-2-yl]methylidene}-1-(prop-2-en-1-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione: can be compared with other similar compounds, such as:
(5E)-5-{[5-(4-bromo-3-chlorophenyl)furan-2-yl]methylidene}-1-(prop-2-en-1-yl)-2-oxodihydropyrimidine-4,6(1H,5H)-dione: This compound differs by having an oxygen atom instead of sulfur.
(5E)-5-{[5-(4-bromo-3-chlorophenyl)furan-2-yl]methylidene}-1-(prop-2-en-1-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-trione: This compound has an additional oxygen atom in the pyrimidine ring.
These comparisons highlight the uniqueness of This compound
Properties
IUPAC Name |
(5E)-5-[[5-(4-bromo-3-chlorophenyl)furan-2-yl]methylidene]-1-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrClN2O3S/c1-2-7-22-17(24)12(16(23)21-18(22)26)9-11-4-6-15(25-11)10-3-5-13(19)14(20)8-10/h2-6,8-9H,1,7H2,(H,21,23,26)/b12-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZBSIBJFEJPDJV-FMIVXFBMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C(=CC2=CC=C(O2)C3=CC(=C(C=C3)Br)Cl)C(=O)NC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1C(=O)/C(=C/C2=CC=C(O2)C3=CC(=C(C=C3)Br)Cl)/C(=O)NC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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